![molecular formula C13H16N2O B11818183 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine](/img/structure/B11818183.png)
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
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Overview
Description
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of an oxazole ring attached to a 3,4-dimethylphenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with glycine to form an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine side chain may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3,5-Dimethylphenyl)oxazol-2-yl)ethanamine
- 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine
- 2-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)ethanamine
Uniqueness
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a compound characterized by its unique oxazole structure, which has been associated with various biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The oxazole ring is a five-membered heterocycle that contributes to the compound's reactivity and biological activity.
Biological Activity Overview
The biological activities associated with compounds containing oxazole rings include:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
- Anticancer Activity : Oxazole derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors that regulate cell growth and apoptosis.
Case Studies
-
Anticancer Studies :
- A study highlighted the efficacy of oxazole derivatives against various cancer cell lines. For instance, derivatives exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and melanoma (MEL-8) cell lines, indicating significant cytotoxicity .
- Flow cytometry analysis revealed that these compounds could induce apoptosis in a dose-dependent manner by activating caspase pathways .
-
Antimicrobial Activity :
- Preliminary screenings have indicated that oxazole-containing compounds can exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The structure-activity relationship suggests that modifications to the phenyl group may enhance these effects .
Summary of Biological Activities
Activity Type | Mechanism | Example Studies | IC50 |
---|---|---|---|
Anticancer | Induction of apoptosis via caspase activation | MCF-7 cell line studies | 0.65 - 2.41 µM |
Antimicrobial | Inhibition of bacterial growth | Screening against various pathogens | Variable based on structure |
Anti-inflammatory | Enzyme inhibition (e.g., COX enzymes) | In vitro assays on inflammatory models | Not specified |
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H16N2O/c1-9-3-4-11(7-10(9)2)12-8-15-13(16-12)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3 |
InChI Key |
YBKUKGCNQAYDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)CCN)C |
Origin of Product |
United States |
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